molecular formula C9H6ClFN2S B13538497 4-(4-Chloro-3-fluorophenyl)-1,3-thiazol-2-amine

4-(4-Chloro-3-fluorophenyl)-1,3-thiazol-2-amine

Cat. No.: B13538497
M. Wt: 228.67 g/mol
InChI Key: NVMZXCDJLDGRFB-UHFFFAOYSA-N
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Description

4-(4-Chloro-3-fluorophenyl)-1,3-thiazol-2-amine is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, which can significantly influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chloro-3-fluorophenyl)-1,3-thiazol-2-amine typically involves the reaction of 4-chloro-3-fluoroaniline with a thioamide under specific conditions. One common method involves the use of a cyclization reaction where the aniline derivative reacts with a thioamide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The reaction is usually carried out under reflux conditions to facilitate the formation of the thiazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can improve the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chloro-3-fluorophenyl)-1,3-thiazol-2-amine can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction Reactions: The thiazole ring can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic aromatic substitution can yield various substituted thiazole derivatives, while oxidation and reduction reactions can lead to the formation of thiazole oxides or reduced thiazole derivatives.

Scientific Research Applications

4-(4-Chloro-3-fluorophenyl)-1,3-thiazol-2-amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Thiazole derivatives, including this compound, have shown potential as therapeutic agents in the treatment of various diseases, such as cancer and bacterial infections.

    Industry: It can be used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(4-Chloro-3-fluorophenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents on the phenyl ring can enhance the compound’s binding affinity to these targets, leading to the modulation of biological pathways. For example, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-3-fluorophenylboronic acid
  • 3-Chloro-4-fluorophenylboronic acid
  • 4-Fluoro-3-chlorophenylboronic acid

Uniqueness

4-(4-Chloro-3-fluorophenyl)-1,3-thiazol-2-amine is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. Additionally, the thiazole ring imparts distinct properties that differentiate it from other similar compounds, making it a valuable compound in various scientific research applications.

Properties

Molecular Formula

C9H6ClFN2S

Molecular Weight

228.67 g/mol

IUPAC Name

4-(4-chloro-3-fluorophenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C9H6ClFN2S/c10-6-2-1-5(3-7(6)11)8-4-14-9(12)13-8/h1-4H,(H2,12,13)

InChI Key

NVMZXCDJLDGRFB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=CSC(=N2)N)F)Cl

Origin of Product

United States

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